Ethyl(1-phenylpropyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

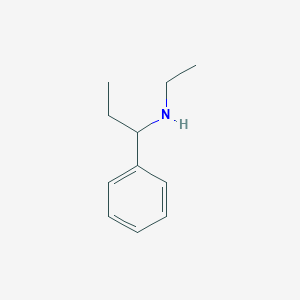

Ethyl(1-phenylpropyl)amine, also known as N-ethyl-1-phenylpropan-1-amine, is a synthetic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is characterized by its phenyl group attached to a propylamine chain, making it a member of the amine family.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl(1-phenylpropyl)amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of 1-phenylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives

Applications De Recherche Scientifique

Ethyl(1-phenylpropyl)amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of ethyl(1-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

1-Phenylpropan-1-amine: Lacks the ethyl group, making it less hydrophobic.

N-ethyl-1-phenylethanamine: Has a shorter carbon chain, affecting its reactivity and solubility.

N-methyl-1-phenylpropan-1-amine: Contains a methyl group instead of an ethyl group, altering its steric and electronic properties

Uniqueness: Ethyl(1-phenylpropyl)amine is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl group enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

Ethyl(1-phenylpropyl)amine, a secondary amine, has garnered attention for its diverse biological activities. This compound belongs to a class of amines known for their physiological effects, particularly in the realms of neurotransmitter modulation and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ethyl group attached to a phenylpropyl moiety. Its structural formula can be represented as follows:

This structure influences its interaction with biological systems, particularly in neurotransmitter transport and receptor binding.

1. Neurotransmitter Modulation

This compound has been studied for its effects on various neurotransmitter systems. Research indicates that it may act as a partial inhibitor of serotonin (5-HT) transporter binding, which is crucial for modulating serotonin levels in the brain. This has implications for mood regulation and potential antidepressant effects .

2. Vasoconstriction and Blood Pressure Regulation

Historically, compounds within the phenylpropylamine class have been noted for their vasoconstrictive properties. Studies have shown that this compound exhibits significant pressor activity, indicating its potential use in managing blood pressure . The compound's efficacy as a vasoconstrictor suggests it may influence vascular tone and cardiac function.

3. Antibacterial Activity

Recent investigations have highlighted the antibacterial properties of this compound derivatives. For instance, certain synthesized analogues demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . This antibacterial effect is essential for developing new antimicrobial agents.

Case Studies

- Neurotransmitter Transport Inhibition

- Antimicrobial Screening

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

N-ethyl-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZHIAVDJBZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.